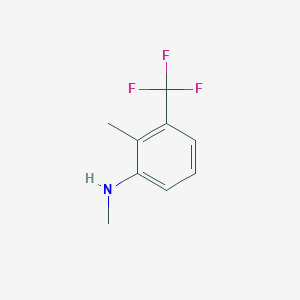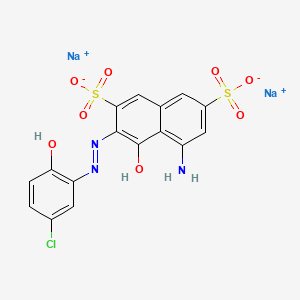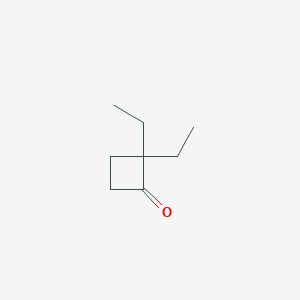
2,2-Diethylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethylcyclobutan-1-one: is an organic compound with the molecular formula C8H14O. It belongs to the class of cyclobutanones, which are four-membered cyclic ketones. The compound is characterized by the presence of two ethyl groups attached to the second carbon of the cyclobutanone ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Diethylcyclobutan-1-one can be synthesized through several methods, with the most common being the [2+2] cycloaddition reaction. This involves the reaction of two electron-rich olefins under specific conditions to form the cyclobutane ring. The reaction typically requires harsh conditions, but can be facilitated by the use of radical cations generated through oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the cyclization of suitable precursors followed by substitution reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl groups and the ketone oxygen can participate in substitution reactions, leading to a variety of substituted cyclobutanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Diethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into the use of cyclobutanone derivatives in drug development, particularly for their potential to interact with specific biological targets.
Industry: In industrial chemistry, this compound is used in the synthesis of polymers and other materials with specialized properties
Mecanismo De Acción
The mechanism of action of 2,2-Diethylcyclobutan-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Cyclobutanone: The parent compound without the ethyl groups.
2,2-Dimethylcyclobutan-1-one: A similar compound with methyl groups instead of ethyl groups.
2-Ethylcyclobutan-1-one: A compound with only one ethyl group.
Comparison: 2,2-Diethylcyclobutan-1-one is unique due to the presence of two ethyl groups, which influence its reactivity and physical properties. Compared to cyclobutanone, the ethyl groups increase steric hindrance and can affect the compound’s ability to participate in certain reactions. The presence of two ethyl groups also makes it more hydrophobic compared to its methyl-substituted counterpart .
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2,2-diethylcyclobutan-1-one |
InChI |
InChI=1S/C8H14O/c1-3-8(4-2)6-5-7(8)9/h3-6H2,1-2H3 |
Clave InChI |
QWJVGOPQOXGVSW-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B12276613.png)
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12276614.png)
![(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)
![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12276621.png)
![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)
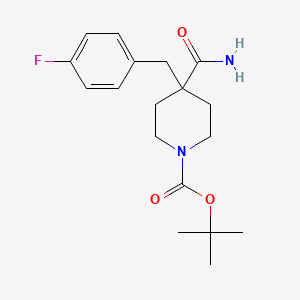

![1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12276661.png)
![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)
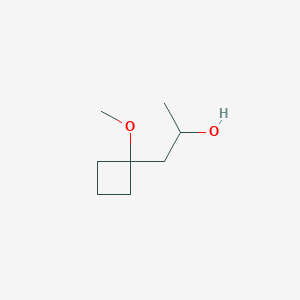
![1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12276683.png)
